molecular formula C10H13ClO2 B8032960 3-Chloro-5-(2-methylpropoxy)phenol CAS No. 1881296-04-3

3-Chloro-5-(2-methylpropoxy)phenol

Cat. No.: B8032960
CAS No.: 1881296-04-3
M. Wt: 200.66 g/mol
InChI Key: UFPASESMRYDVEK-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methylpropoxy)phenol is an organic compound with the molecular formula C10H13ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the third position and a 2-methylpropoxy group at the fifth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methylpropoxy)phenol can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 2-methylpropoxy group.

Reaction Scheme:

3-Chlorophenol+2-Methylpropyl BromideK2CO3This compound\text{3-Chlorophenol} + \text{2-Methylpropyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 3-Chlorophenol+2-Methylpropyl BromideK2​CO3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methylpropoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of 3-hydroxy-5-(2-methylpropoxy)phenol.

    Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-(2-methylpropoxy)phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.

    Industry: Utilized in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methylpropoxy)phenol involves its interaction with cellular components. As an antimicrobial agent, it may disrupt cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylphenol
  • 3-Chloro-4-methylphenol
  • 3-Chloro-5-methylphenol

Comparison

3-Chloro-5-(2-methylpropoxy)phenol is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. Compared to other chlorinated phenols, this compound may exhibit different solubility, stability, and antimicrobial properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-chloro-5-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPASESMRYDVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288232
Record name Phenol, 3-chloro-5-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881296-04-3
Record name Phenol, 3-chloro-5-(2-methylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881296-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-chloro-5-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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